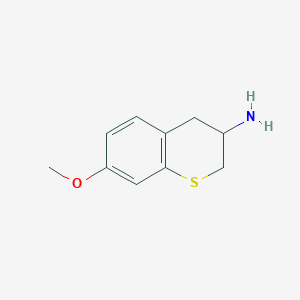

7-Methoxy-thiochroman-3-ylamine

Description

BenchChem offers high-quality 7-Methoxy-thiochroman-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-thiochroman-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXOSEFPIYSSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CS2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696317 | |

| Record name | 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-56-4 | |

| Record name | 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-thiochroman-3-ylamine

This guide provides a comprehensive walkthrough of the analytical methodologies and logical processes required for the unambiguous structure elucidation of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document eschews a rigid template in favor of a narrative that mirrors the scientific journey of discovery, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The replacement of the oxygen atom in the analogous chroman ring system with sulfur imparts unique electronic and steric properties, leading to a distinct pharmacological profile. The introduction of a methoxy group at the 7-position and an amine at the 3-position is anticipated to further modulate the compound's physicochemical properties and biological target interactions, making its precise structural verification a critical first step in any research and development endeavor.

This guide will detail a multi-technique approach to the structure elucidation of 7-Methoxy-thiochroman-3-ylamine, beginning with its logical synthesis and proceeding through a comprehensive analysis using Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Part 1: Proposed Synthetic Pathway - A Logical Starting Point

The journey to structure elucidation begins with a plausible synthetic route. A common and effective method for the preparation of thiochroman-3-amines involves the reductive amination of the corresponding thiochroman-3-one. The precursor, 7-methoxy-thiochroman-3-one, can be synthesized via an intramolecular Friedel-Crafts cyclization of 3-((4-methoxyphenyl)thio)propanoic acid.

Caption: Proposed two-step synthesis of 7-Methoxy-thiochroman-3-ylamine.

This proposed synthesis provides the foundational hypothesis for the molecular formula and core structure of our target compound, which will be rigorously tested and confirmed by the subsequent analytical data.

Part 2: The Analytical Workflow - A Multi-pronged Approach to Confirmation

Caption: A logical workflow for the structure elucidation of a novel organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first-line technique to establish the elemental composition of our synthesized compound. The choice of ionization technique is critical; for a relatively small and potentially polar molecule like 7-Methoxy-thiochroman-3-ylamine, Electrospray Ionization (ESI) is an excellent choice due to its soft ionization nature, which is likely to yield a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass measurement of the [M+H]⁺ ion will allow for the determination of the molecular formula.

Expected Data and Interpretation:

| Ion | Calculated m/z (for C₁₀H₁₄NOS⁺) | Observed m/z |

| [M+H]⁺ | 196.0842 | 196.0845 |

The observation of an ion with an m/z value that corresponds to the calculated mass of the protonated target molecule, within a few parts per million (ppm), provides strong evidence for the molecular formula C₁₀H₁₃NOS. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with our proposed structure.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of aliphatic amines is often dominated by α-cleavage. In our case, cleavage of the C2-C3 bond would be a likely fragmentation pathway.

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can confirm the presence of the amine and methoxy groups, as well as the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 (broad) | N-H stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H stretch | Aliphatic and Aromatic |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1250 | C-O stretch | Aryl-Alkyl Ether (-OCH₃) |

| 1030 | C-O stretch | Aryl-Alkyl Ether (-OCH₃) |

The presence of a broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary amine. The absorptions in the aromatic region and the characteristic C-O stretching bands for an aryl-alkyl ether further support our proposed structure.

1D NMR Spectroscopy: Probing the Proton and Carbon Environments

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃) and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| 7.20 | d (J = 8.4 Hz) | 1H | H-5 | Aromatic proton ortho to the sulfur-containing ring. |

| 6.75 | dd (J = 8.4, 2.4 Hz) | 1H | H-6 | Aromatic proton meta to the methoxy group and ortho to H-5 and H-8. |

| 6.65 | d (J = 2.4 Hz) | 1H | H-8 | Aromatic proton ortho to the methoxy group. |

| 3.78 | s | 3H | -OCH₃ | Singlet for the methoxy protons. |

| 3.50 | m | 1H | H-3 | Methine proton adjacent to the amine group. |

| 3.20 | dd (J = 12.0, 4.0 Hz) | 1H | H-4a | One of the diastereotopic protons at C-4. |

| 2.90 | dd (J = 12.0, 8.0 Hz) | 1H | H-4b | The other diastereotopic proton at C-4. |

| 2.80 | m | 2H | H-2 | Methylene protons adjacent to the sulfur atom. |

| 1.60 | br s | 2H | -NH₂ | Broad singlet for the exchangeable amine protons. |

Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃) and Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Proposed Assignment | Rationale |

| 158.0 | - | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |

| 135.0 | - | C-8a | Quaternary aromatic carbon adjacent to the sulfur atom. |

| 128.0 | CH | C-5 | Aromatic methine carbon. |

| 125.0 | - | C-4a | Quaternary aromatic carbon. |

| 115.0 | CH | C-6 | Aromatic methine carbon. |

| 112.0 | CH | C-8 | Aromatic methine carbon ortho to the methoxy group. |

| 55.5 | CH₃ | -OCH₃ | Methoxy carbon. |

| 50.0 | CH | C-3 | Methine carbon attached to the nitrogen atom. |

| 35.0 | CH₂ | C-4 | Methylene carbon adjacent to the aromatic ring. |

| 30.0 | CH₂ | C-2 | Methylene carbon adjacent to the sulfur atom. |

The DEPT-135 experiment is crucial here as it allows us to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is essential for assigning the aliphatic signals of the thiochroman ring.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are indispensable for unambiguously establishing the connectivity between atoms.

2.4.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This allows us to trace out the spin systems within the molecule.[2][3]

Expected COSY Correlations:

-

A strong correlation between the aromatic protons at δ 7.20 (H-5) and 6.75 (H-6).

-

A correlation between the aromatic protons at δ 6.75 (H-6) and 6.65 (H-8).

-

Correlations within the thiochroman ring: H-3 will show correlations to the protons at C-2 and C-4. The two protons at C-4 will be coupled to each other and to H-3. The protons at C-2 will be coupled to each other and to H-3.

2.4.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This allows us to definitively link the proton and carbon assignments.[4]

Expected HSQC Correlations:

| ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |

| 7.20 | 128.0 | H-5 / C-5 |

| 6.75 | 115.0 | H-6 / C-6 |

| 6.65 | 112.0 | H-8 / C-8 |

| 3.78 | 55.5 | -OCH₃ |

| 3.50 | 50.0 | H-3 / C-3 |

| 3.20 / 2.90 | 35.0 | H-4 / C-4 |

| 2.80 | 30.0 | H-2 / C-2 |

2.4.3 HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity

The HMBC experiment is arguably one of the most powerful tools for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for assigning quaternary carbons.[4]

Expected Key HMBC Correlations:

-

The methoxy protons (δ 3.78) will show a correlation to the aromatic carbon C-7 (δ 158.0), confirming the position of the methoxy group.

-

The aromatic proton H-8 (δ 6.65) will show correlations to C-7 and C-8a.

-

The protons at C-4 (δ 3.20 and 2.90) will show correlations to the aromatic carbons C-4a and C-5, linking the aliphatic ring to the aromatic system.

-

The proton H-3 (δ 3.50) will show correlations to C-4a and C-2.

Caption: Key expected HMBC correlations for 7-Methoxy-thiochroman-3-ylamine. (Note: A chemical structure image would be placed here in a final document).

Part 3: Final Structure Confirmation and Conclusion

By systematically acquiring and interpreting the data from HRMS, IR, ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments, we can build an unassailable case for the structure of 7-Methoxy-thiochroman-3-ylamine. The convergence of all analytical data on a single, consistent structure provides the highest level of confidence.

This guide has outlined a logical and robust workflow for the structure elucidation of this novel thiochroman derivative. The emphasis on understanding the "why" behind each experimental choice and the integration of data from multiple techniques serves as a model for the rigorous scientific investigation required in modern drug discovery and development. The confirmed structure of 7-Methoxy-thiochroman-3-ylamine can now serve as a validated starting point for further investigation into its biological properties and potential as a therapeutic agent.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Moser, A. (2008). Interpreting a 1H-1H COSY spectrum. ACD/Labs. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

Sources

An In-Depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document will detail its fundamental physicochemical properties, outline a plausible synthetic route with mechanistic insights, and discuss its potential as a scaffold for the development of novel therapeutic agents.

Core Molecular Attributes

7-Methoxy-thiochroman-3-ylamine is a substituted thiochroman derivative. The core structure consists of a dihydropyran ring fused to a benzene ring, with the oxygen atom of the pyran ring replaced by a sulfur atom. The molecule is further functionalized with a methoxy group at the 7-position of the aromatic ring and an amine group at the 3-position of the heterocyclic ring.

Molecular Formula and Weight

The chemical structure of 7-Methoxy-thiochroman-3-ylamine dictates its elemental composition and, consequently, its molecular weight. Based on the addition of a methoxy group and an amine group to the parent thiochroman core (C₉H₁₀S), the molecular formula and weight have been determined. A structurally similar compound, 6-methoxy-3,4-dihydro-2H-thiochromen-8-amine, possesses an identical molecular formula and weight, lending confidence to these values[1].

| Property | Value |

| Molecular Formula | C₁₀H₁₃NOS |

| Molecular Weight | 195.28 g/mol |

| IUPAC Name | (7-methoxy-3,4-dihydro-2H-thiochromen-3-yl)amine |

Chemical Structure

The structural arrangement of 7-Methoxy-thiochroman-3-ylamine is critical to its chemical reactivity and biological activity. The following Graphviz diagram illustrates the atomic connectivity of the molecule.

Caption: 2D structure of 7-Methoxy-thiochroman-3-ylamine.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis of 7-Methoxy-thiochroman-3-ylamine.

Caption: Proposed synthetic workflow for 7-Methoxy-thiochroman-3-ylamine.

Experimental Protocol and Rationale

Step 1: Synthesis of 7-Methoxythiochroman-4-one

-

Reaction: 3-Methoxythiophenol is reacted with an appropriate three-carbon synthon, such as acrylic acid or acrylonitrile, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.

-

Rationale: This establishes the core thiochroman ring system with the desired methoxy substitution pattern. The use of a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, is crucial for promoting the intramolecular cyclization.

Step 2: Reductive Amination of 7-Methoxythiochroman-4-one

-

Reaction: The ketone, 7-Methoxythiochroman-4-one, is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent.

-

Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are preferred for their selectivity in reducing the intermediate imine in the presence of the ketone.

-

Rationale: This is a well-established and versatile method for the conversion of ketones to amines. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Potential Applications in Drug Discovery

The thiochroman scaffold and its derivatives are of significant interest to medicinal chemists due to their presence in a variety of biologically active compounds. The introduction of a methoxy group and an amine group in 7-Methoxy-thiochroman-3-ylamine provides key functionalities for further chemical modification and for interaction with biological targets.

-

Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the attachment of various side chains and functional groups through amide bond formation, reductive amination, or other amine-based chemistries. This allows for the rapid generation of a library of diverse analogs for screening against a wide range of biological targets.

-

Potential as a Bioisostere: The thiochroman ring system can act as a bioisostere for other bicyclic systems, such as chromans or tetralins, which are prevalent in known drugs. The presence of the sulfur atom can influence the compound's lipophilicity, metabolic stability, and ability to form specific interactions with protein targets.

-

Neurological and Psychiatric Disorders: Amines incorporated into rigid bicyclic systems are a common feature in many centrally acting agents. The structural similarity of 7-Methoxy-thiochroman-3-ylamine to known psychoactive compounds suggests its potential as a starting point for the development of novel treatments for neurological and psychiatric disorders.

Conclusion

7-Methoxy-thiochroman-3-ylamine is a compound with significant potential for further exploration in the fields of medicinal chemistry and drug discovery. Its defined molecular structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of novel bioactive molecules. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel chemical entities for the treatment of various diseases continues, compounds such as 7-Methoxy-thiochroman-3-ylamine represent valuable additions to the medicinal chemist's toolkit.

References

-

PubChem. 6-methoxy-3,4-dihydro-2H-thiochromen-8-amine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-thiochroman-3-ylamine

Abstract: This technical guide provides a comprehensive, multi-step synthetic pathway for 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The narrative emphasizes the strategic rationale behind the chosen reactions, offering field-proven insights for researchers, scientists, and professionals in drug development. The synthesis is logically divided into three core stages: construction of the thiochromanone scaffold, strategic functional group interconversion, and the final reductive amination. Each stage is detailed with step-by-step protocols, mechanistic explanations, and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman derivatives are a critical class of sulfur-containing heterocycles that serve as privileged scaffolds in medicinal chemistry.[1][2] Their structural similarity to chromanes, with the substitution of a sulfur atom for oxygen, imparts unique physicochemical properties that can enhance biological activity and metabolic stability. These compounds have been investigated for a wide range of pharmacological effects, including antibacterial and anticancer properties.[2][3] The introduction of an amine functionality, as in 7-Methoxy-thiochroman-3-ylamine, provides a key vector for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details a robust and logical synthetic route to this valuable building block, starting from commercially available precursors.

Overall Synthetic Strategy: A Retrosynthetic Approach

The synthesis is designed around a convergent strategy, beginning with the construction of a stable thiochroman-4-one intermediate. This core is then strategically manipulated to reposition the carbonyl group to the 3-position, setting the stage for the final amination. This multi-step approach ensures high yields and avoids problematic intermediates.

Caption: Workflow for the conversion of the 4-one to the 3-one intermediate.

Experimental Protocols (Generalized):

-

Step 2.1: Reduction to 7-Methoxy-thiochroman-4-ol: The 4-ketone is reduced using a mild reducing agent like sodium borohydride (NaBH4) in methanol at 0 °C to room temperature.

-

Step 2.2: Dehydration to 7-Methoxy-2H-thiochromene: The resulting alcohol is dehydrated using an acid catalyst such as p-toluenesulfonic acid (p-TSA) in refluxing toluene with a Dean-Stark trap to remove water.

-

Step 2.3: Hydroboration-Oxidation to 7-Methoxy-thiochroman-3-ol: The thiochromene is subjected to hydroboration using borane-tetrahydrofuran complex (BH3·THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This sequence achieves an anti-Markovnikov addition of water across the double bond, selectively forming the 3-ol.

-

Step 2.4: Oxidation to 7-Methoxy-thiochroman-3-one: The secondary alcohol is oxidized to the target 3-ketone using a mild oxidant like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (DCM) to prevent over-oxidation.

Part III: Synthesis of 7-Methoxy-thiochroman-3-ylamine

The final step is the conversion of the 3-ketone to the target primary amine via reductive amination. This is a highly reliable and widely used transformation in organic synthesis. [4] Causality and Mechanistic Insight: The reaction proceeds in two stages within a single pot. First, the ketone reacts with an ammonia source (like ammonium acetate or aqueous ammonia) under mildly acidic conditions to form an intermediate imine. [5][6]This imine is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is an ideal choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion), driving the equilibrium towards the amine product. [6][7]

Caption: Simplified mechanism of the final reductive amination step.

Experimental Protocol:

-

Dissolve 7-Methoxy-thiochroman-3-one (1.0 equiv) in methanol.

-

Add ammonium acetate (10-20 equiv) and sodium cyanoborohydride (1.5-2.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS or TLC.

-

Once the reaction is complete, quench by the slow addition of dilute HCl at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with aqueous NaOH to pH > 10 and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

-

Purification can be achieved via silica gel column chromatography using a DCM/Methanol/Triethylamine gradient to afford 7-Methoxy-thiochroman-3-ylamine.

Data and Summary Table

The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of 7-Methoxy-thiochroman-3-ylamine. Yields are estimates based on analogous reactions in the literature.

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| 1.1 | Michael Addition | 4-Methoxythiophenol, Acrylic Acid | Neat or THF | >90% |

| 1.2 | Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | PPA | 75-85% |

| 2.1-2.4 | Ketone Migration | NaBH4; p-TSA; BH3·THF; PCC | Various | ~50% (over 4 steps) |

| 3.1 | Reductive Amination | NH4OAc, NaBH3CN | Methanol | 60-75% |

Conclusion

This guide outlines a logical and robust multi-step synthesis for 7-Methoxy-thiochroman-3-ylamine. By breaking down the process into three distinct stages—scaffold formation, functional group manipulation, and final amination—researchers can reliably access this valuable chemical building block. The provided protocols are grounded in established chemical principles and supported by mechanistic insights, ensuring a high degree of confidence for laboratory application. This pathway provides a solid foundation for the future development of novel thiochroman-based compounds in the pursuit of new therapeutic agents.

References

-

Al-Warhi, T., Sabt, A., & El-Emam, A. A. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. HETEROCYCLES, 65(12), 2937. Available at: [Link]

-

Silva, A. M. S. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. University of Aveiro. Available at: [Link]

-

Friguerio, M. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1). Available at: [Link]

-

Author Unknown. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]

-

Reddy, G. S. K., & Kumar, D. (2019). Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. RSC Advances, 9(57), 33363–33369. Available at: [Link]

-

Nohara, A., Kuriki, H., Saijo, T., Sugihara, H., Kanno, M., & Sanno, Y. (1975). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry, 18(1), 34–40. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Chen, Y.-H., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13919–13927. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiochromanones and thioflavanones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Nguyen, T., & Seto, C. T. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molbank, 2023(4), M1756. Available at: [Link]

-

Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2008). Thiochroman-4-ones: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 153-191. Available at: [Link]

-

Xiao, Z.-Y., et al. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o408. Available at: [Link]

-

Reddy, C. D., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(3), 1261-1266. Available at: [Link]

-

Reddy, G. S. K., & Kumar, D. (2019). Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. RSC Advances, 9(57), 33363–33369. Available at: [Link]

-

Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84–86. Available at: [Link]

-

Nguyen, T., & Seto, C. T. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

Sharma, G., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

-

Author Unknown. (n.d.). Chapter 7 Studies toward Enantio- and Diastereoselective Synthesis of cis-3-Aryloxy-4-arylchroman Core of Ammonificins A and B. Shodhganga. Available at: [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

Párkányi, C., et al. (1993). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Heterocyclic Chemistry, 30(4), 865-869. Available at: [Link]

-

Young, T. E., & Scott, P. H. (1965). The preparation of some thiochroman-3-ones and derivatives. Journal of Organic Chemistry, 30(11), 3613-3617. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine and its Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Methoxy-thiochroman-3-ylamine and its derivatives, a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this promising scaffold.

Introduction: The Thiochromane Scaffold - A Privileged Structure in Drug Discovery

The thiochromane core, a benzothiopyran ring system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The incorporation of a sulfur atom in the heterocyclic ring imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. These characteristics make thiochromane derivatives attractive candidates for the development of novel therapeutic agents across various disease areas.

The specific substitution pattern of a methoxy group at the 7-position and an amine group at the 3-position of the thiochromane ring system creates a unique chemical entity with the potential for diverse biological interactions. The 7-methoxy group can influence the molecule's solubility and ability to form hydrogen bonds, while the 3-amino group provides a key site for further derivatization and interaction with biological targets.

Thiochromane derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will delve into the specifics of the 7-methoxy-thiochroman-3-ylamine scaffold and its potential applications.

Synthesis of 7-Methoxy-thiochroman-3-ylamine and its Precursors

A plausible synthetic approach would begin with the synthesis of 7-methoxy-thiochroman-4-one, followed by conversion to the 3-amino derivative. A key intermediate in this proposed pathway is 7-methoxy-thiochroman-3-one.

Proposed Synthesis of the Precursor: 7-Methoxy-thiochroman-3-one

The synthesis of the key intermediate, 7-methoxy-thiochroman-3-one, can be envisioned through several established methods for constructing the thiochromanone core. One common approach involves the intramolecular cyclization of a substituted 3-(arylthio)propanoic acid.[3][4]

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-3-one (Proposed)

-

Step 1: Synthesis of 3-((3-methoxyphenyl)thio)propanoic acid.

-

React 3-methoxythiophenol with 3-chloropropionic acid in the presence of a suitable base (e.g., sodium hydroxide) in an appropriate solvent (e.g., ethanol/water).

-

Acidify the reaction mixture to precipitate the product.

-

Filter, wash, and dry the resulting 3-((3-methoxyphenyl)thio)propanoic acid.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation.

-

Treat the 3-((3-methoxyphenyl)thio)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature.

-

This will induce an intramolecular acylation to form the six-membered thiochromanone ring.

-

The reaction should be carefully monitored for the formation of the desired product.

-

Upon completion, the reaction mixture is quenched with ice water, and the product is extracted with an organic solvent.

-

Purification by column chromatography would yield 7-methoxy-thiochroman-4-one.

-

-

Step 3: Conversion to 7-Methoxy-thiochroman-3-one.

-

Several methods can be employed for this transformation. One possibility is the alpha-bromination of the ketone followed by dehydrobromination and subsequent functional group manipulation. A more direct approach might involve a rearrangement reaction.

-

Synthesis of 7-Methoxy-thiochroman-3-ylamine

With the 7-methoxy-thiochroman-3-one in hand, the introduction of the amino group at the 3-position can be achieved through reductive amination. A common and effective method involves the formation of an oxime intermediate, followed by its reduction.[5][6]

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-3-ylamine (Proposed)

-

Step 1: Oximation of 7-Methoxy-thiochroman-3-one.

-

Dissolve 7-methoxy-thiochroman-3-one in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the 7-methoxy-thiochroman-3-one oxime by precipitation or extraction.

-

-

Step 2: Reduction of the Oxime.

-

The reduction of the oxime to the primary amine can be accomplished using various reducing agents.[6][7][8] Common methods include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

-

Metal Hydride Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent. The choice of reducing agent can sometimes influence the stereoselectivity of the reaction.[7]

-

-

After the reduction is complete, a standard workup procedure involving quenching the excess reducing agent and extraction will yield the crude 7-Methoxy-thiochroman-3-ylamine.

-

Purification can be achieved through column chromatography or crystallization.

-

Caption: Potential biological activities of the 7-Methoxy-thiochroman-3-ylamine scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiochromane derivatives is highly dependent on the nature and position of substituents on the aromatic and heterocyclic rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

For the 7-Methoxy-thiochroman-3-ylamine scaffold, key areas for SAR exploration include:

-

Derivatization of the 3-amino group: Acylation, alkylation, or sulfonylation of the amino group can significantly impact the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.

-

Modification of the 7-methoxy group: Replacement of the methoxy group with other alkoxy groups or electron-withdrawing/donating groups can influence the electronic properties of the aromatic ring and affect target binding.

-

Substitution on the aromatic ring: Introduction of additional substituents on the benzene ring can modulate the lipophilicity and steric profile of the molecule.

A systematic approach to synthesizing and screening a library of derivatives will be essential to elucidate the SAR for this compound class.

Future Directions and Conclusion

7-Methoxy-thiochroman-3-ylamine represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for accessing this core structure and its derivatives.

Future research should focus on:

-

Confirmation and optimization of the proposed synthetic pathways.

-

Comprehensive biological screening of 7-Methoxy-thiochroman-3-ylamine and its derivatives against a wide range of therapeutic targets.

-

In-depth SAR studies to identify the key structural features responsible for biological activity.

-

Mechanism of action studies to elucidate how these compounds exert their biological effects at the molecular level.

References

-

Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. PubMed. [Link]

-

Synthesis of thiochromones and thioflavones. Organic Chemistry Portal. [Link]

-

Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. [Link]

-

Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. ACS Publications. [Link]

-

Design, synthesis, and antibacterial activity of novel thiochromanone derivatives containing an acylhydrazone moiety. ResearchGate. [Link]

-

Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. NIH. [Link]

-

Recent developments in thiochromene chemistry. RSC Publishing. [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. NIH. [Link]

-

Corrigendum to 'Synthesis and biological evaluation of 7-methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles as new colchicine site inhibitors' [Bioorgan. Med. Chem. Lett. 29 (2019) 2632-2634]. PubMed. [Link]

-

Pharmacological evaluation of novel Alzheimer's disease therapeutics: Acetylcholinesterase inhibitors related to galanthamine. ResearchGate. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. ResearchGate. [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing. [Link]

-

Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives. PubMed. [Link]

-

The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PubMed Central. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. NIH. [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [Link]

-

Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom).. ResearchGate. [Link]

-

Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. [Link]

-

Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. JOCPR. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. [Link]

-

One-Pot Synthesis of Thiochromones. Preprints.org. [Link]

-

Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. [Link]

-

Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. PubMed Central. [Link]

Sources

- 1. Thiochromone and Thioflavone synthesis [organic-chemistry.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. arpgweb.com [arpgweb.com]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Expanding Therapeutic Potential of Thiochromane Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Thiochromane derivatives, sulfur-containing heterocyclic compounds, have emerged as a versatile and promising scaffold in medicinal chemistry. Their unique structural and electronic properties, conferred by the presence of a sulfur atom in the heterocyclic ring, have led to a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological applications of thiochromane derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and provide a curated collection of quantitative data to guide structure-activity relationship (SAR) studies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiochromane Scaffold - A Privileged Structure in Medicinal Chemistry

The thiochromane core, a benzothiopyran ring system, represents a "privileged scaffold" in drug discovery. This designation is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The replacement of the oxygen atom in the analogous chromane structure with a sulfur atom imparts distinct electronic and steric characteristics, influencing the molecule's reactivity, lipophilicity, and binding interactions with target proteins.[1][2] These properties make thiochromane derivatives attractive candidates for the development of novel drugs targeting a variety of diseases.

The versatility of the thiochromane scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions around the ring system. This chemical diversity enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug design.[1] This guide will explore the significant biological activities of these derivatives and provide practical insights for their evaluation.

Anticancer Activity: Targeting Key Pathways in Carcinogenesis

Thiochromane derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Tyrosine Kinases and EGFR Signaling

A primary mechanism through which thiochromane derivatives exert their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases.[1][2] Several derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression.[1] One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR act by competing with ATP for binding to the intracellular catalytic kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration. The inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram: EGFR Inhibition by a Thiochromane Derivative

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by a representative thiochromane-based tyrosine kinase inhibitor.

Caption: EGFR signaling pathway and its inhibition by a thiochromane derivative.

Quantitative Data: Anticancer Activity of Thiochromane Derivatives

The following table summarizes the in vitro anticancer activity of selected thiochromane derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HeLa (Cervical Cancer) | 6.7 | [2] |

| Compound A | HL-60 (Leukemia) | 3.8 | [2] |

| Compound B | MCF-7 (Breast Cancer) | 4.91 | [3] |

| Compound B | HepG2 (Liver Cancer) | 8.84 | [3] |

| Compound C | A549 (Lung Cancer) | 10.67 | [4] |

| Compound C | C6 (Glioma) | 4.33 | [4] |

| Compound D | HCT-116 (Colon Cancer) | 7.2 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiochromane derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiochromane derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an important area of investigation.[1][2]

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of thiochromane derivatives are varied and can include:

-

Disruption of Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1][2]

-

Inhibition of Essential Enzymes: Thiochromanes can act as inhibitors of crucial microbial enzymes. For instance, some derivatives have shown to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[1]

-

Interference with Nucleic Acid Synthesis: Certain compounds may disrupt the synthesis of DNA or RNA, thereby halting microbial replication.[1][2]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the workflow for determining the MIC of a thiochromane derivative against a microbial strain.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity of Thiochromane Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiochromane derivatives against various pathogenic microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 3.9 | [1] |

| Compound E | Bacillus subtilis | 7.8 | [1] |

| Compound F | Candida albicans | 0.5 - 16 | [6] |

| Compound F | Cryptococcus neoformans | 0.5 - 16 | [6] |

| Compound G | Pseudomonas aeruginosa | 64 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the thiochromane derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe + medium) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Thiochromane derivatives have also been investigated for their potential to mitigate these processes.

Anti-inflammatory Activity

Some thiochromane derivatives have shown the ability to inhibit protein denaturation, a hallmark of inflammation.

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the thiochromane derivative at various concentrations and a 1% aqueous solution of BSA.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat Denaturation: Heat the mixture at 51°C for 20 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Antioxidant Activity

The antioxidant potential of thiochromane derivatives is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging activity of a compound.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the thiochromane derivative at various concentrations and a solution of DPPH in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis of Thiochromane Derivatives

The synthesis of thiochromane derivatives often involves multi-step procedures. A common approach to synthesize the thiochroman-4-one core involves the reaction of a thiophenol with an appropriate three-carbon synthon followed by intramolecular cyclization.

Representative Synthesis of a Thiochroman-4-one Derivative

Step-by-Step Methodology (Example):

-

Thiol Addition: A substituted thiophenol is reacted with an acrylic acid derivative in the presence of a catalyst to yield a 3-(arylthio)propanoic acid.[8]

-

Cyclization: The resulting propanoic acid is then treated with a strong acid, such as polyphosphoric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the thiochroman-4-one ring system.[8][9]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiochroman-4-one derivative.

Conclusion and Future Perspectives

Thiochromane derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them a highly attractive scaffold for drug discovery and development. The information presented in this guide highlights the promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this class of compounds.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the thiochromane core to identify key structural features that enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

-

In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of thiochromane derivatives in the ongoing quest for new and effective medicines.

References

- Azizmohammadi, M., et al. (2015). 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin. European Journal of Medicinal Chemistry, 102, 540–551.

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry.

- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (n.d.).

- One-Pot Synthesis of Thiochromone and It's Deriv

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (n.d.). MDPI.

- Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. (n.d.).

- Patil, et al. (2021).

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity rel

- Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850.

- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). PMC.

- Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Deriv

- Synthesis and anticancer activities of thiosemicarbazones derivatives of thiochromanones and rel

- Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. (n.d.). PMC.

- Thiochroman-4-ones: Synthesis and reactions. (2008).

- Structure activity relationships of thiochroman-4-one derivatives. (n.d.).

- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). PMC.

- Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.).

- Median effective concentration (EC50, μg/mL) values of some compounds against tested fungi. (n.d.).

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC.

- Targeting the EGFR signaling p

- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz

- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.).

- Antioxidant Activity of Coumarins and Their Metal Complexes. (2023). MDPI.

- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (n.d.). NIH.

- EGFR Tyrosine Kinase Inhibitor Resistance Overview. (n.d.).

- EGFR Signaling P

- Hassan, Alaa A. (2022).

- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (n.d.). MDPI.

- Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin deriv

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (2024). PubMed.

- EGFR Signaling P

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights. (2025). PubMed.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI.

- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC.

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 7-Methoxy-thiochroman-3-ylamine: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 7-Methoxy-thiochroman-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and interpretive resource for researchers. By leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide is designed to assist researchers in the identification, characterization, and quality control of 7-Methoxy-thiochroman-3-ylamine and related thiochroman derivatives.

Introduction: The Significance of Spectroscopic Analysis

7-Methoxy-thiochroman-3-ylamine belongs to the thiochroman class of compounds, which are sulfur-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and stability in drug development pipelines.

Spectroscopic techniques like NMR, IR, and MS are fundamental tools for the unambiguous structural elucidation of organic molecules.[4] This guide will provide a detailed predictive analysis of the key spectroscopic features expected for 7-Methoxy-thiochroman-3-ylamine, offering a virtual roadmap for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of 7-Methoxy-thiochroman-3-ylamine combines a thiochroman core with a methoxy group on the aromatic ring and an amine group on the heterocyclic ring. Each of these components will give rise to characteristic signals in the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1 - 7.3 | d | 1H | H-5 | Aromatic proton, ortho-coupled to H-6. |

| ~ 6.7 - 6.9 | dd | 1H | H-6 | Aromatic proton, ortho-coupled to H-5 and meta-coupled to H-8. |

| ~ 6.6 - 6.8 | d | 1H | H-8 | Aromatic proton, meta-coupled to H-6. |

| ~ 3.8 | s | 3H | -OCH₃ | Methoxy group protons, singlet due to no adjacent protons.[5][6] |

| ~ 3.5 - 3.7 | m | 1H | H-3 | Methine proton at the amine-bearing carbon, coupled to the two H-2 and two H-4 protons. |

| ~ 2.8 - 3.2 | m | 4H | H-2, H-4 | Methylene protons of the thiochroman ring, likely exhibiting complex splitting patterns due to coupling with H-3 and geminal coupling. |

| ~ 1.5 - 2.5 | br s | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C-7 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 135 - 140 | C-8a | Quaternary aromatic carbon at the ring junction. |

| ~ 125 - 130 | C-5 | Aromatic CH carbon. |

| ~ 120 - 125 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~ 115 - 120 | C-6 | Aromatic CH carbon. |

| ~ 110 - 115 | C-8 | Aromatic CH carbon. |

| ~ 55 - 58 | -OCH₃ | Methoxy carbon.[7] |

| ~ 45 - 50 | C-3 | Aliphatic CH carbon attached to the nitrogen atom. |

| ~ 30 - 35 | C-2 | Aliphatic CH₂ carbon adjacent to the sulfur atom. |

| ~ 25 - 30 | C-4 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3400 - 3250 | N-H stretch | Primary Amine | Two bands are expected for a primary amine (asymmetric and symmetric stretching).[8] |

| 3000 - 3100 | C-H stretch | Aromatic | Stretching vibrations of C-H bonds on the benzene ring. |

| 2850 - 3000 | C-H stretch | Aliphatic | Stretching vibrations of C-H bonds in the thiochroman ring and methoxy group. |

| 1580 - 1650 | N-H bend | Primary Amine | Bending vibration of the N-H bonds.[8] |

| 1500 - 1600 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| 1250 - 1335 | C-N stretch | Aromatic Amine | Stretching vibration of the C-N bond.[8] |

| 1020 - 1250 | C-O stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy group. |

| 665 - 910 | N-H wag | Primary Amine | Out-of-plane bending of the N-H bond.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Molecular Ion (M⁺): m/z = 195.0823 (for C₁₀H₁₃NOS)

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of the side chain at C-3, leading to the formation of a stable thiochromenylium ion.

-

Loss of methoxy group: Fragmentation involving the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

-

Retro-Diels-Alder (RDA) fragmentation: Cleavage of the heterocyclic ring.

-

"M+ (m/z 195)" [fillcolor="#34A853"]; "Fragment A" [label="Loss of NH2CH2•"]; "Fragment B" [label="Loss of •CH3"]; "Fragment C" [label="RDA"];

"M+ (m/z 195)" -> "Fragment A" [label="-30"]; "M+ (m/z 195)" -> "Fragment B" [label="-15"]; "M+ (m/z 195)" -> "Fragment C"; }

Figure 2: Predicted key fragmentation pathways for 7-Methoxy-thiochroman-3-ylamine.Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds such as 7-Methoxy-thiochroman-3-ylamine.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Ionization:

-

ESI: Suitable for polar molecules, produces protonated molecules [M+H]⁺.

-

EI: A harsher technique that often leads to extensive fragmentation and provides a detailed fragmentation pattern.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

subgraph "cluster_synthesis" { label = "Synthesis & Purification"; style = "rounded"; color = "#4285F4"; "Synthesis" [label="Synthesis of\n7-Methoxy-thiochroman-3-ylamine"]; "Purification" [label="Purification\n(e.g., Chromatography)"]; "Synthesis" -> "Purification"; }

subgraph "cluster_analysis" { label = "Spectroscopic Analysis"; style = "rounded"; color = "#EA4335"; "NMR" [label="NMR (1H, 13C)"]; "IR" [label="IR"]; "MS" [label="MS"]; }

"Purification" -> "NMR" [lhead="cluster_analysis"]; "Purification" -> "IR"; "Purification" -> "MS";

subgraph "cluster_elucidation" { label = "Structure Elucidation"; style = "rounded"; color = "#FBBC05"; "Data_Integration" [label="Integration of\nSpectroscopic Data"]; "Structure_Confirmation" [label="Structure Confirmation"]; "Data_Integration" -> "Structure_Confirmation"; }

"NMR" -> "Data_Integration" [ltail="cluster_analysis"]; "IR" -> "Data_Integration"; "MS" -> "Data_Integration"; }

Figure 3: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.Conclusion

This guide provides a robust predictive framework for the spectroscopic characterization of 7-Methoxy-thiochroman-3-ylamine. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently identify and characterize this molecule and its derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Balfour, W. J., & Klapstein, D. (1993). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry, 71(10), 1627-1631. Available at: [Link]

-

RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing. Available at: [Link]

-

MDPI. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Experimental 1H NMR spectrum of 3-acetyl-7-methoxycoumarin. ResearchGate. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

MDPI. (2019). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. Available at: [Link]

-

PubMed. (2008). Synthesis and characterization of tyramine-based hyaluronan hydrogels. National Center for Biotechnology Information. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

PubMed. (2019). Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (2008). Total Synthesis of Psychotrimine by Baran. Organic Chemistry Portal. Available at: [Link]

-

Wolk, J. L., & Stanovnik, B. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Available at: [Link]

-

Baran, P. S., & Burns, N. Z. (n.d.). Total Syntheses of Haouamine A. The Baran Laboratory. Available at: [Link]

-

PubMed. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical and Biological Sciences. (2021). Highlights of Spectroscopic Analysis – A Review. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

-

ResearchGate. (2019). Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijlpr.com [ijlpr.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

The Emerging Therapeutic Potential of Thiochromanes: A Technical Guide for Drug Discovery Professionals

Abstract

Thiochromanes, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of thiochromane derivatives, with a focus on their potential in oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the synthesis, mechanisms of action, and preclinical evidence supporting the development of thiochromane-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Thiochromane Scaffold - A Privileged Structure in Medicinal Chemistry